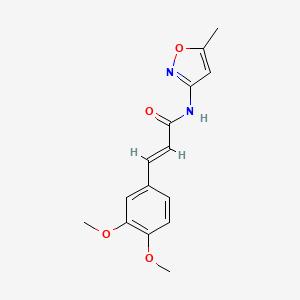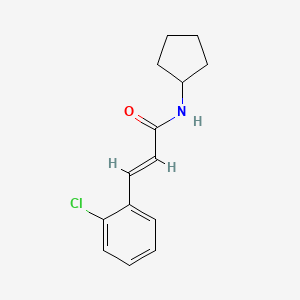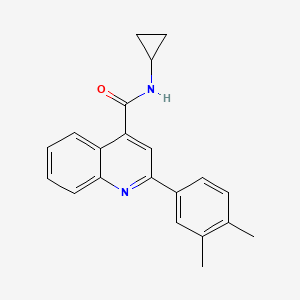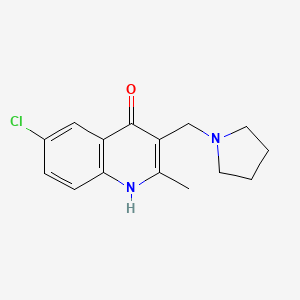![molecular formula C17H18F3NO2 B5687874 (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a member of the benzylamine family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, it has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Another area of research where this compound has shown potential is in the field of agrochemicals. It has been found to exhibit potent herbicidal activity against a range of weeds, making it a potential candidate for the development of new herbicides.
Mécanisme D'action
The mechanism of action of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target organism. For example, in the case of its antitumor activity, it is believed to inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, in the case of its antitumor activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its herbicidal activity, it has been shown to inhibit the growth of weeds by interfering with their photosynthesis or other metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying specific biological processes or for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to work with in certain applications.
Orientations Futures
There are several future directions for research involving (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine. One area of research is in the development of new cancer drugs based on this compound. Another area of research is in the development of new herbicides or pesticides based on this compound. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the product is generally high, making this method a feasible approach for obtaining this compound.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJBNBLUMZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)



![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)


![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)